molecular formula C7H3N3S B13028546 Benzo[d][1,2,3]thiadiazole-5-carbonitrile

Benzo[d][1,2,3]thiadiazole-5-carbonitrile

Katalognummer: B13028546
Molekulargewicht: 161.19 g/mol
InChI-Schlüssel: WJQWYTBHRJGWRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[d][1,2,3]thiadiazole-5-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its electron-withdrawing properties, making it a valuable component in various organic optoelectronic materials. Its unique structure allows it to participate in a range of chemical reactions, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d][1,2,3]thiadiazole-5-carbonitrile typically involves the cyanation of 4-bromobenzo[d][1,2,3]thiadiazole. This reaction is carried out using copper(I) cyanide in dimethylformamide (DMF) as the solvent. The reaction conditions are carefully controlled to ensure the successful formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions: Benzo[d][1,2,3]thiadiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Copper(I) Cyanide: Used in the cyanation reaction.

    Palladium Catalysts: Employed in cross-coupling and direct arylation reactions.

    Dimethylformamide (DMF): A common solvent for these reactions.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of complex organic molecules.

Wissenschaftliche Forschungsanwendungen

Benzo[d][1,2,3]thiadiazole-5-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which Benzo[d][1,2,3]thiadiazole-5-carbonitrile exerts its effects is primarily related to its electron-withdrawing properties. This compound can stabilize negative charges and facilitate intramolecular charge transfer, which is crucial in the design of organic electronic materials. The molecular targets and pathways involved include interactions with various electron-rich species, leading to the formation of stable complexes and enhanced electronic properties .

Vergleich Mit ähnlichen Verbindungen

    Benzo[c][1,2,5]thiadiazole: Another heterocyclic compound with similar electron-withdrawing properties.

    4,7-Dibromobenzo[d][1,2,3]thiadiazole: A derivative used in cross-coupling reactions.

    Benzo[d]thiazole: A related compound with sulfur and nitrogen atoms in its structure.

Uniqueness: Benzo[d][1,2,3]thiadiazole-5-carbonitrile is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct electronic properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C7H3N3S

Molekulargewicht

161.19 g/mol

IUPAC-Name

1,2,3-benzothiadiazole-5-carbonitrile

InChI

InChI=1S/C7H3N3S/c8-4-5-1-2-7-6(3-5)9-10-11-7/h1-3H

InChI-Schlüssel

WJQWYTBHRJGWRK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C#N)N=NS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.